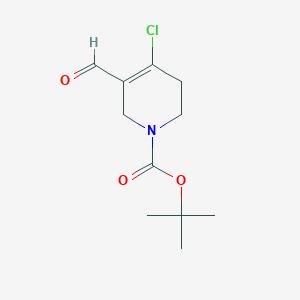

1-Boc-4-chloro-5-formyl-3,6-dihydro-2H-pyridine

Description

1-Boc-4-chloro-5-formyl-3,6-dihydro-2H-pyridine (CAS: 885275-20-7) is a substituted dihydropyridine derivative characterized by a tert-butoxycarbonyl (Boc) protecting group at the nitrogen (position 1), a chlorine atom at position 4, and a formyl group at position 5. The 3,6-dihydro-2H-pyridine core introduces partial unsaturation, making it a versatile intermediate in organic synthesis, particularly for pharmaceutical and agrochemical applications. The Boc group enhances solubility in organic solvents and protects the nitrogen during synthetic transformations .

Propriétés

IUPAC Name |

tert-butyl 4-chloro-5-formyl-3,6-dihydro-2H-pyridine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16ClNO3/c1-11(2,3)16-10(15)13-5-4-9(12)8(6-13)7-14/h7H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHJZRPYVBQGUNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(=C(C1)C=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80474321 | |

| Record name | 1-BOC-4-CHLORO-5-FORMYL-3,6-DIHYDRO-2H-PYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80474321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885275-20-7 | |

| Record name | 1-BOC-4-CHLORO-5-FORMYL-3,6-DIHYDRO-2H-PYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80474321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Stepwise Procedure

Step 1: Boc Protection

- The starting pyridine derivative is dissolved in dichloromethane.

- Triethylamine is added as a base, followed by dropwise addition of tert-butyl chloroformate at 0°C.

- The reaction is stirred at room temperature for 1–2 hours.

- The mixture is washed, dried, and concentrated to yield the Boc-protected intermediate.

Step 2: Chlorination

- The Boc-protected intermediate is dissolved in dichloromethane.

- Thionyl chloride (or N-chlorosuccinimide) is added slowly at 0°C.

- The reaction is allowed to warm to room temperature and stirred until completion (typically monitored by TLC).

- The product is isolated by extraction and purification.

Step 3: Formylation

- The chlorinated intermediate is dissolved in DMF.

- Phosphoryl chloride is added dropwise at 0°C to generate the Vilsmeier–Haack reagent in situ.

- The reaction is stirred at room temperature for 2–4 hours.

- The mixture is poured into ice water, neutralized, and the product is extracted and purified, typically by column chromatography.

Data Table: Typical Yields and Conditions

| Step | Typical Yield (%) | Key Parameters | Purification Method |

|---|---|---|---|

| 1 | 80–90 | 0–25°C, inert atmosphere | Extraction, drying, concentration |

| 2 | 60–80 | 0–25°C, slow addition | Extraction, column chromatography |

| 3 | 50–70 | 0–25°C, controlled addition | Column chromatography |

Research Findings and Notes

- The overall yield is moderate to good, with the formylation step often being the most yield-limiting due to possible side reactions or incomplete conversion.

- The choice of solvent and temperature control are critical for selectivity, especially during chlorination and formylation.

- Purification is usually achieved by column chromatography due to the presence of closely related byproducts.

- The Boc group provides stability to the nitrogen atom, preventing unwanted side reactions during chlorination and formylation.

- No industrial-scale methods are widely documented; most syntheses are reported at laboratory scale.

Summary Table: Key Reagents and Functions

| Reagent | Function |

|---|---|

| tert-butyl chloroformate | Boc protection of pyridine nitrogen |

| Triethylamine | Base for Boc protection |

| Thionyl chloride / N-chlorosuccinimide | Chlorination at 4-position |

| DMF / POCl3 (Vilsmeier–Haack) | Formylation at 5-position |

Analyse Des Réactions Chimiques

2.1. Nucleophilic Addition Reactions

The aldehyde group at position 5 undergoes nucleophilic additions, such as:

-

Enolate Formation : Reaction with 1,3-dicarbonyl compounds to form 1,4- or 1,2-adducts .

-

Knoevenagel Condensation : Formation of conjugated pyridine derivatives with β-ketoesters under acidic conditions .

2.2. Acid-Catalyzed Reactions

-

Deprotection : The Boc group is removed under acidic conditions (e.g., HCl in dioxane) to yield the free pyridine .

-

Cyclization : Acidic conditions promote intramolecular cyclization, forming fused heterocycles like chromeno[3,2-c]pyridines .

2.3. Cross-Coupling Reactions

The chloro substituent at position 4 facilitates:

-

Suzuki Coupling : Replacement with aryl or heteroaryl groups using boronic acids .

-

Heck Reaction : Formation of alkenylated pyridines under palladium catalysis .

Physical and Spectroscopic Data

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₆ClNO₃ |

| Molecular Weight | 245.7 g/mol |

| Boiling Point | 333.2 ± 42.0 °C |

| Density | 1.20 ± 0.1 g/cm³ |

| pKa | -3.92 ± 0.1 |

Key Reaction Pathways

| Reaction Type | Reagents | Conditions | Product |

|---|---|---|---|

| Deprotection | HCl (4N) in dioxane | Room temperature, 4h | 4-Chloro-5-formyl-3,6-dihydro-2H-pyridine |

| Suzuki Coupling | Boronic acid, Pd(OAc)₂ | Microwave, 30 min | Arylated pyridine derivatives |

| Knoevenagel Condensation | β-Ketoester, AcOH | Reflux, 6h | Conjugated pyridine-β-ketoester adducts |

Mechanistic Insights

The aldehyde group enables cascade reactions, such as:

-

Hetero-Diels–Alder : Formation of fused chromeno[3,2-c]pyridines via o-quinone methide intermediates .

-

Michael Addition : Reaction with 1,3-dicarbonyl compounds to yield substituted pyridines .

Toxicity and Handling

-

Hazards : Irritant to eyes/skin; avoid inhalation of dust.

-

Storage : Cool, dry place away from incompatible materials (e.g., strong bases) .

This compound’s versatility in heterocyclic synthesis and drug development underscores its importance in modern medicinal chemistry.

Applications De Recherche Scientifique

Medicinal Chemistry

Anticancer Activity

Research indicates that derivatives of 1-Boc-4-chloro-5-formyl-3,6-dihydro-2H-pyridine exhibit significant anticancer properties. A study published in Bioorganic & Medicinal Chemistry Letters demonstrated that compounds derived from this structure showed potent activity against various cancer cell lines by inducing apoptosis and inhibiting proliferation .

Neuroprotective Effects

This compound has also been investigated for its neuroprotective effects. In a study focusing on neurodegenerative diseases, it was found to inhibit acetylcholinesterase effectively, suggesting potential applications in treating conditions like Alzheimer's disease .

Organic Synthesis

Building Block for Complex Molecules

this compound serves as an essential building block in the synthesis of more complex organic molecules. Its formyl group allows for further functionalization, making it suitable for creating diverse chemical entities . For instance, it has been utilized in the synthesis of various pyridine derivatives that are crucial in pharmaceuticals.

Synthesis of GPIIb/IIIa Antagonists

The compound has been employed in synthesizing GPIIb/IIIa antagonists, which are vital in developing antiplatelet drugs. These antagonists play a significant role in preventing thrombosis during cardiovascular interventions .

Case Study 1: Anticancer Drug Development

A research team synthesized a series of derivatives from this compound and evaluated their anticancer activity against breast cancer cell lines. The results indicated that certain derivatives exhibited IC50 values lower than those of standard chemotherapeutic agents, highlighting their potential as novel anticancer drugs.

Case Study 2: Neuroprotective Agents

In another study focused on neuroprotection, researchers modified the structure of this compound to enhance its inhibitory effect on acetylcholinesterase. The modified compounds showed improved efficacy in preventing neurodegeneration in animal models, suggesting their application in treating Alzheimer's disease.

Data Table: Summary of Applications

Mécanisme D'action

The mechanism of action of 1-Boc-4-chloro-5-formyl-3,6-dihydro-2H-pyridine involves its reactivity towards various chemical reagents. The Boc protecting group provides stability to the nitrogen atom, allowing selective reactions at other positions on the pyridine ring. The chlorine atom and formyl group are reactive sites that can undergo substitution, oxidation, and reduction reactions. These reactions are facilitated by the electronic properties of the pyridine ring and the presence of the Boc group .

Comparaison Avec Des Composés Similaires

Ethyl 4-chloro-5-formyl-3,6-dihydro-2H-pyridine-1-carboxylate

- Structure: Replaces the Boc group with an ethyl ester at position 1 (CAS: 96507-72-1; molecular formula: C₉H₁₂ClNO₃; MW: 217.65 g/mol).

- Key Differences :

1-Methyl-4-phenyl-3,6-dihydro-2H-pyridine

- Structure : Methyl at position 1 and phenyl at position 4 (C₁₂H₁₅N; MW: 173.26 g/mol).

- Key Differences :

N-Boc-3,6-dihydro-2H-pyridine-4-boronic acid pinacol ester

- Structure: Boc at position 1 and boronic ester at position 4 (C₁₆H₂₇BNO₄; MW: 316.06 g/mol).

- Key Differences :

MPTP (1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine)

- Structure : Fully saturated tetrahydropyridine ring with methyl and phenyl substituents.

- Key Differences :

Data Table: Comparative Analysis of Key Compounds

Pharmacological and Industrial Relevance

- Target Compound : Primarily used in medicinal chemistry for constructing heterocyclic drug candidates (e.g., kinase inhibitors).

- MPTP : Serves as a cautionary example for neurotoxic dihydro/tetrahydropyridine derivatives, emphasizing the need for structural optimization in drug design .

Activité Biologique

1-Boc-4-chloro-5-formyl-3,6-dihydro-2H-pyridine is a compound with significant potential in medicinal chemistry and organic synthesis. This article explores its biological activity, synthesis, and potential applications based on diverse research findings.

- Molecular Formula : C₁₁H₁₆ClNO₃

- Molecular Weight : 245.7053 g/mol

- CAS Number : 885275-20-7

The compound features a pyridine ring with a tert-butoxycarbonyl (Boc) protecting group, a chlorine atom, and a formyl group, which contribute to its reactivity and utility in various chemical reactions .

Synthesis Methods

The synthesis of this compound typically involves:

- Boc Protection : The nitrogen of the pyridine is protected using tert-butyl chloroformate.

- Chlorination : The protected pyridine undergoes chlorination with thionyl chloride.

- Formylation : The chlorinated intermediate is then subjected to formylation using formic acid or its derivatives.

These steps yield a compound that serves as an intermediate for more complex organic molecules and pharmaceuticals .

Biological Activity

The biological activity of this compound has been evaluated in various contexts, particularly in relation to its potential as a therapeutic agent.

Anticancer Activity

Recent studies have highlighted the compound's potential anticancer properties. For example, derivatives of similar pyridine compounds have shown promising results against various cancer cell lines:

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | A549 (Lung Cancer) | Not specified | Induction of apoptosis through caspase activation |

| Curcumin Analogues | MDA-MB-231 (Breast Cancer) | 0.46 ± 0.02 | Apoptosis via mitochondrial pathways |

| Flavonol Derivatives | A549 (Lung Cancer) | 3.14 ± 0.29 | Apoptosis induction via Bcl-2/Bax modulation |

The mechanism of action is believed to involve the induction of apoptosis in cancer cells, potentially through the modulation of apoptotic pathways involving proteins such as Bcl-2 and Bax .

Other Biological Activities

In addition to anticancer effects, compounds related to this compound have been investigated for other biological activities:

- Antibacterial Properties : Similar pyridine derivatives have shown efficacy against various bacterial strains.

- Anti-inflammatory Effects : Some derivatives exhibit anti-inflammatory activity, making them candidates for treating inflammatory diseases.

Case Studies

- Study on Anticancer Activity : A study evaluating the antiproliferative effects of various pyridine derivatives found that compounds with structural similarities to 1-Boc-4-chloro-5-formyl exhibited significant inhibition of tumor growth in vitro and in vivo models .

- Molecular Modeling Studies : Computational studies have suggested that the structural features of this compound allow for strong interactions with biological targets involved in cancer progression .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 1-Boc-4-chloro-5-formyl-3,6-dihydro-2H-pyridine, and how can reaction efficiency be optimized?

- Methodology : Start with a Boc-protected dihydropyridine precursor. Introduce the chloro substituent via electrophilic chlorination (e.g., using N-chlorosuccinimide under anhydrous conditions). The formyl group can be installed via Vilsmeier-Haack formylation (POCl₃/DMF) at low temperatures (-10°C to 0°C) to minimize side reactions. Monitor intermediates by TLC (silica gel, hexane/EtOAc) and confirm regioselectivity via NMR (δ 9.8–10.0 ppm for formyl proton) . Optimize yields by controlling stoichiometry and reaction time.

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodology : Use HPLC with a C18 column (acetonitrile/water gradient) to assess purity (>95%). Confirm structure via NMR (distinct peaks for Boc carbonyl at ~155 ppm and formyl carbon at ~190 ppm). Mass spectrometry (ESI-MS) should match the molecular ion [M+H]⁺. X-ray crystallography (if crystalline) resolves regiochemistry and confirms steric effects of the Boc group .

Q. What are the critical storage conditions to preserve the reactivity of the formyl and chloro groups?

- Methodology : Store under inert atmosphere (argon) at -20°C to prevent hydrolysis of the formyl group. Desiccate to avoid moisture-induced decomposition of the Boc protecting group. Use amber vials to minimize light-induced degradation of the dihydropyridine ring .

Advanced Research Questions

Q. How does the electronic and steric profile of this compound influence its reactivity in cross-coupling reactions?

- Methodology : The electron-withdrawing chloro and formyl groups activate the dihydropyridine ring for nucleophilic attacks. The Boc group sterically shields the 1-position, directing functionalization to the 4- and 5-positions. Test Suzuki-Miyaura coupling using the chloro substituent as a leaving group (e.g., with arylboronic acids and Pd(PPh₃)₄). Compare yields with/without Boc protection to evaluate steric effects .

Q. What strategies resolve contradictions in regioselectivity data during derivatization of this compound?

- Methodology : Perform DFT calculations to map electron density and identify reactive sites. Experimentally, use directing groups (e.g., temporary Boc removal to expose the amine for coordination with transition metals). Contrast results from halogen-metal exchange (e.g., LiCl mediation) vs. traditional coupling conditions .

Q. How can this compound serve as a building block in multi-step syntheses of bioactive heterocycles?

- Methodology : Leverage the formyl group for condensation reactions (e.g., with amines to form imines or hydrazones). Convert the chloro substituent to azides (via NaN₃/CuI), enabling click chemistry. Case study: Synthesize fused pyridine-pyrrolidinone scaffolds (common in kinase inhibitors) via intramolecular cyclization under microwave irradiation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.